molecular formula C19H18N2O4S B2404150 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate CAS No. 1396861-10-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate

Cat. No.: B2404150
CAS No.: 1396861-10-1
M. Wt: 370.42
InChI Key: PYGBSPLKNBJVHY-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate is a heterocyclic compound featuring a benzo[d]thiazole core linked to an azetidine ring and a 2-(2-methoxyphenoxy)acetate moiety.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)25-13-10-21(11-13)19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGBSPLKNBJVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the methoxyphenoxy acetate group. Common synthetic methods include:

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups attached.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound Azetidin-3-yl, 2-(2-methoxyphenoxy)acetate N/A* N/A Ester, azetidine, methoxyphenoxy -
1-(Benzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethan-1-one (8h) Ketone, 4-methoxyphenoxy 27 Low Ketone, methoxyphenoxy
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone Thioether, phenyl N/A N/A Thioether, ketone
Ethyl 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate (13) Ethyl ester, 2-methoxyphenoxy N/A N/A Ester, methoxyphenoxy
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole, nitro group N/A N/A Triazole, nitro, amine

Key Observations:

  • Functional Group Variations : The target compound’s ester and azetidine groups distinguish it from ketone-based analogues like 8h and thioether derivatives . These groups may alter pharmacokinetic properties, such as metabolic stability and target binding.
  • Thermal Stability : Low melting points in 8h and related ketones suggest reduced crystallinity compared to triazole- or nitro-containing derivatives .

Key Observations:

  • Anti-Inflammatory Potential: The target compound’s structural similarity to 8h suggests possible PGE2 inhibition, though direct evidence is lacking.
  • Enzyme Inhibition : The azetidine ring may enhance interactions with enzymes like AChE, as seen in tacrine hybrids .
  • Antimicrobial Activity : Analogues with triazole or nitro groups exhibit antiproliferative properties , which the target compound may share due to its heterocyclic core.

Physicochemical and Computational Insights

  • Solubility and Polarity: The 2-methoxyphenoxy group may increase hydrophobicity compared to analogues with polar substituents (e.g., nitro groups in ).

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate is a heterocyclic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₃S, with a molecular weight of approximately 281.38 g/mol. The compound features a benzothiazole moiety and an azetidine ring, which contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been shown to inhibit quorum sensing in Gram-negative bacteria, which is crucial for preventing biofilm formation and virulence factor production. This suggests potential applications in combating antibiotic-resistant infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, docking studies have demonstrated that this compound can effectively bind to cancer-related targets, leading to the inhibition of tumor growth in vitro. The presence of the azetidine ring enhances its interaction with biological macromolecules, increasing its efficacy against cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce inflammatory markers in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits quorum sensing in Gram-negative bacteria, reducing biofilm formation
AnticancerBinds effectively to cancer targets, inhibiting tumor growth in vitro
Anti-inflammatoryReduces inflammatory markers in cell cultures

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of various benzothiazole derivatives against Pseudomonas aeruginosa. The results indicated that this compound exhibited significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative to traditional antibiotics.
  • Anticancer Research : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis and inhibited proliferation. Mechanistic studies revealed that it activates caspase pathways, suggesting a targeted approach for cancer therapy.

Future Directions

Continued research into the biological activity of this compound is essential for understanding its full therapeutic potential. Future studies should focus on:

  • In vivo testing : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic studies : Understanding the molecular pathways involved in its biological activities.
  • Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate, and how can purity be ensured?

The synthesis typically involves cyclocondensation reactions between benzothiazole precursors and azetidine derivatives. For example, benzo[d]thiazol-2-amine intermediates can be prepared via reactions of 2-benzothiazolyl guanidine with trifluoroalkenones or malonate esters under basic conditions . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and recrystallization from ethanol or acetonitrile. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and methoxyphenoxy moiety (δ ~3.8 ppm for OCH₃) .
  • FT-IR : Peaks at ~1660–1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of the acetoxy group) .
  • X-ray crystallography : Resolves conformational details, such as gauche positioning of substituents and hydrogen-bonding networks in the crystal lattice .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • Accelerated degradation tests : Exposure to UV light (λ = 365 nm), humidity (75% RH), and elevated temperatures (40°C) over 30 days, followed by HPLC monitoring .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

DFT studies (e.g., B3LYP/6-31G* level) model electron density distributions, HOMO-LUMO gaps, and reactive sites. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like ionization potentials and electron affinities . For example, the methoxyphenoxy group’s electron-donating effects can be quantified via Mulliken charges, aiding in predicting nucleophilic/electrophilic reactivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions may arise from assay conditions (e.g., cell type, ROS probes). Mitigation strategies include:

  • Dose-response profiling : Use IC₅₀ values across multiple concentrations (e.g., 1–100 µM) in primary neurons vs. cancer cell lines .
  • Mechanistic studies : Assess NF-κB and Wnt/β-catenin pathway modulation via Western blotting (e.g., p65 phosphorylation, β-catenin degradation) .
  • Structural analogs : Compare activity of derivatives lacking the methoxyphenoxy group to isolate pharmacophoric contributions .

Q. How can molecular docking predict interactions between this compound and therapeutic targets (e.g., β-amyloid or kinases)?

Docking workflows (e.g., AutoDock Vina) use crystal structures (PDB IDs: 1IYT for β-amyloid, 1ATP for kinases). The benzothiazole moiety often occupies hydrophobic pockets, while the acetoxy group forms hydrogen bonds with catalytic residues (e.g., Lys148 in GSK-3β). Scoring functions (ΔG < −7 kcal/mol) prioritize high-affinity candidates for in vitro validation .

Q. What synthetic modifications improve metabolic stability without compromising activity?

Strategies include:

  • Bioisosteric replacement : Swap the methoxyphenoxy group with a trifluoromethylpyridine to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl acetate) to enhance blood-brain barrier penetration .

Methodological Considerations

Q. How are reaction conditions optimized for azetidine ring formation?

Key parameters:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve azetidine cyclization yields (~70–80%) vs. non-polar solvents (~40%) .
  • Catalysts : Use K₂CO₃ or DBU to deprotonate intermediates and accelerate ring closure .
  • Temperature : Reflux (80–100°C) balances reaction rate and byproduct formation .

Q. What chromatographic methods separate closely related benzothiazole analogs?

  • Reverse-phase HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12–15 min .
  • TLC : Silica gel GF₂₅₄, mobile phase ethyl acetate:hexane (3:7), Rf ~0.5 .

Data Interpretation Challenges

Q. How are crystallographic disorder or overlapping electron densities addressed in X-ray studies?

For disordered regions (e.g., flexible methoxyphenoxy groups):

  • SHELXL refinement : Apply PART commands and isotropic displacement parameters (Uiso) for overlapping atoms .
  • Twinned crystals : Use PLATON’s TWINABS to correct intensity data .

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